molecular formula C9H17N3S B13191309 4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol

4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13191309
M. Wt: 199.32 g/mol
InChI Key: FYOZFZUSQHNQDQ-UHFFFAOYSA-N
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Description

4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a 2-methylbutan-2-yl group, and a thiol group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl hydrazinecarboxylate with 2-methylbutan-2-yl isothiocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained at around 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding triazole-thiol.

    Substitution: The ethyl and 2-methylbutan-2-yl groups can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Triazole-thiol.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal agent.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-amine: Similar structure but with an amino group instead of a thiol group.

Uniqueness

4-ethyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and interactions with metal ions, making this compound valuable in various applications.

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

4-ethyl-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H17N3S/c1-5-9(3,4)7-10-11-8(13)12(7)6-2/h5-6H2,1-4H3,(H,11,13)

InChI Key

FYOZFZUSQHNQDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NNC(=S)N1CC

Origin of Product

United States

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